2,4-Heptadiene, 1,1-diethoxy-
Description
These compounds are acetals or diethyl acetals, typically synthesized via acid-catalyzed reactions between aldehydes and ethanol. For example, 1,1-diethoxy ethane (CAS 4744-08-5) and 1,1-diethoxy butane (CAS 3658-79-5) are common intermediates in organic synthesis and industrial processes . The diethoxy functional group imparts stability to reactive aldehyde precursors, making these compounds valuable in pharmaceuticals, fragrances, and specialty chemicals .
Properties
CAS No. |
72102-75-1 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2E,4E)-1,1-diethoxyhepta-2,4-diene |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
InChI Key |
IUCUZLBVRQWKAT-XBLVEGMJSA-N |
Isomeric SMILES |
CC/C=C/C=C/C(OCC)OCC |
Canonical SMILES |
CCC=CC=CC(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Heptadiene, 1,1-diethoxy- typically involves the reaction of heptadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the diethoxy derivative.
Industrial Production Methods
Industrial production methods for 2,4-Heptadiene, 1,1-diethoxy- are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is monitored and controlled to maintain optimal conditions for the highest yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Heptadiene, 1,1-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2,4-Heptadiene, 1,1-diethoxy- has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Heptadiene, 1,1-diethoxy- involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The double bonds in the heptadiene moiety allow for conjugation and resonance, which can affect the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,1-diethoxy compounds with varying carbon chain lengths:
Functional and Biomedical Roles
- Antimicrobial Activity : 1,1-diethoxy ethane in Streptomyces parvus extracts demonstrates anti-inflammatory and analgesic properties .
- Insect Biochemistry: 1,1-diethoxy butane is identified in Encosternum delegorguei methanol extracts, highlighting its role in insect biosynthetic pathways .
- Industrial Use : 1,1-diethoxy butane is a precursor for specialty chemicals, with optimized production costs (~$1.50/kg) via membrane reactors .
Key Research Findings
- Catalytic By-Products: 1,1-diethoxy ethane concentrations peak early in ethanol conversion reactions before sharply declining, suggesting its role as an intermediate .
- Natural Abundance : GC-MS analyses of Allophylus cobbe leaves revealed 1,1-diethoxy heptane as the dominant compound (82.97%), linking it to phytol-associated antioxidant activity .
- Economic Viability: Simulated moving bed reactors reduce 1,1-diethoxy butane production costs by 30% compared to batch reactors .
Biological Activity
2,4-Heptadiene, 1,1-diethoxy- (CAS No. 72102-75-1) is an organic compound characterized by its unique structure and potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
2,4-Heptadiene, 1,1-diethoxy- has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | 2,4-Heptadiene-1,1-diethoxy |
| CAS Number | 72102-75-1 |
The compound features a diene structure that contributes to its reactivity and potential biological interactions.
Antioxidant Activity
Antioxidant properties have been observed in some diene compounds. These compounds can scavenge free radicals and reduce oxidative stress in cells. A comparative study highlighted that diene derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage . The presence of ethoxy groups in 2,4-heptadiene could enhance its electron-donating ability, thereby improving its antioxidant capacity.
The biological activity of 2,4-heptadiene, 1,1-diethoxy- may involve multiple mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals through hydrogen donation or electron transfer.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Interaction : Dienes can integrate into lipid membranes, potentially disrupting microbial membranes and leading to cell lysis.
Case Study: Antibacterial Activity
A study investigated the antibacterial effects of various diene compounds against E. coli. The results indicated that certain structural modifications could enhance activity. While specific data on 2,4-heptadiene is lacking, the findings suggest that modifications to the diene structure can influence biological efficacy.
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
